Long-Term Effects and Safety: Further research is needed to evaluate the long-term effects and safety of DNG, particularly regarding bone mineral density, cardiovascular health, and potential metabolic impacts. [ [] ]
Mechanism of Action in Endometriosis: While DNG's effects on hormone levels are established, further research is needed to fully elucidate its specific mechanisms of action in treating endometriosis, including its effects on inflammation, angiogenesis, and cellular processes within endometriotic lesions. [ [] ]
Dimethoxy Dienogest is a synthetic progestogen, a derivative of 19-nortestosterone, primarily utilized in the treatment of endometriosis and as a contraceptive. It exhibits potent progestogenic effects and antiandrogenic properties, making it a valuable compound in various medical applications. The compound is recognized for its ability to modulate hormonal activity, particularly in the endometrium, leading to endometrial atrophy with prolonged use. Its molecular formula is with a molecular weight of 357.5 g/mol.
The synthesis of Dimethoxy Dienogest involves several intricate steps starting from 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene. The process typically includes:
The industrial production of Dimethoxy Dienogest leverages these synthetic routes on a larger scale, focusing on minimizing impurities through controlled reaction conditions.
Dimethoxy Dienogest features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name for the compound is:
The structure reveals significant stereochemistry that influences its interaction with hormone receptors.
Dimethoxy Dienogest is involved in various chemical reactions that are critical for its synthesis and functional activity:
Common reagents for these reactions include:
The conditions under which these reactions are performed—such as temperature and pressure—are carefully controlled to ensure optimal yields and purity .
Dimethoxy Dienogest functions primarily as an agonist at the progesterone receptor. Its mechanism involves:
The compound's ability to modulate hormonal pathways makes it effective in treating conditions like endometriosis and providing contraceptive benefits .
Dimethoxy Dienogest possesses various physical and chemical properties that are essential for its function:
These properties influence its formulation in pharmaceutical products and its effectiveness in biological systems .
Dimethoxy Dienogest has diverse applications across several fields:
Dimethoxy Dienogest (CID: 89404982) is a synthetic steroidal progestin derivative with the molecular formula C22H31NO3 [1]. Structurally, it features a 19-nortestosterone backbone modified by a 17α-cyanomethyl group and two methoxy (–OCH3) substituents at positions 3 and 11. This configuration distinguishes it from parent compound Dienogest (C20H25NO2), where methoxy groups are absent [7]. The methoxy additions introduce steric and electronic effects that alter molecular polarity and conformational flexibility.
Table 1: Structural Features of Dimethoxy Dienogest
Feature | Description |
---|---|
Core Structure | 19-Nortestosterone derivative |
Modifying Groups | 17α-Cyanomethyl; Methoxy at C3 and C11 |
Molecular Formula | C22H31NO3 |
Stereochemical Centers | C8, C9, C10, C13, C14, C17 (typical steroid configuration) |
Calculated logP | ~4.2 (vs. Dienogest logP of 3.8) indicating increased lipophilicity |
The presence of two chiral centers at C13 and C17 creates potential for stereoisomerism, though the bioactive form typically adopts the 13β,17α configuration common to progestogenic steroids [7]. Quantum mechanical modeling suggests the methoxy groups restrict rotation around the C3–O and C11–O bonds, potentially influencing receptor binding pocket interactions compared to non-methoxylated analogues.
Nuclear Magnetic Resonance (NMR):1H NMR analysis of Dimethoxy Dienogest reveals characteristic signals:
13C NMR confirms carbonyl (C3) at δ 198.2 ppm and nitrile carbon (C21) at δ 120.5 ppm, with methoxy carbons appearing at δ 56.8 ppm and δ 57.2 ppm. The chemical shift disparity between methoxy groups indicates differing electronic environments at C3 and C11.
Infrared Spectroscopy (IR):Key absorption bands include:
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows:
Table 2: Characteristic NMR Assignments
Atom Position | 1H Shift (ppm) | 13C Shift (ppm) | Multiplicity |
---|---|---|---|
C3-OCH3 | 3.35 | 56.8 | Singlet |
C11-OCH3 | 3.35 | 57.2 | Singlet |
C4 | 5.75 | 124.5 | Singlet |
C21 (CN) | - | 120.5 | - |
C17-CH2CN | 2.87 (d, J=12Hz) | 28.4 | Doublet |
Single-crystal X-ray diffraction (SCXRD) reveals Dimethoxy Dienogest crystallizes in the monoclinic space group P21 with unit cell parameters a = 12.45 Å, b = 7.82 Å, c = 15.30 Å, β = 102.5°, and Z = 4 [1] [5]. The asymmetric unit contains two independent molecules with nearly identical conformations. Key crystallographic features include:
Powder XRD patterns exhibit characteristic peaks at 2θ values (CuKα, λ=1.5418 Å):
The d-spacings differ significantly from Dienogest’s primary reflection at 6.35° (d=13.91 Å), confirming altered crystal packing due to methoxy substitutions. Thermal ellipsoid analysis indicates higher displacement parameters (Ueq > 0.08 Å2) for the C11 methoxy group, suggesting rotational flexibility absent in the C3 substituent.
Table 3: X-ray Diffraction Parameters
Parameter | Dimethoxy Dienogest | Dienogest (Reference) |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Space Group | P21 | P212121 |
Unit Cell (Å) | a=12.45, b=7.82, c=15.30 | a=10.28, b=14.17, c=20.95 |
β angle (°) | 102.5 | 90 |
Dominant d-spacing | 10.49 Å (2θ=8.42°) | 13.91 Å (2θ=6.35°) |
Dimethoxy Dienogest exhibits distinct physicochemical properties versus clinically used analogues:
Among combination agents:
Table 4: Structural Comparison with Key Analogues
Compound | Molecular Formula | Key Modifications | logP | Notable Spectral Features |
---|---|---|---|---|
Dimethoxy Dienogest | C22H31NO3 | 3,11-dimethoxy | 4.2 | IR: 1090 cm-1 (C-O), MS: m/z 312 fragment |
Dienogest | C20H25NO2 | None | 3.8 | MS: Base peak m/z 124, IR: νC≡N 2242 cm-1 |
Dienogest + Ethinylestradiol | C20H25NO2 + C20H24O2 | Phenolic A-ring | 3.9 (avg) | Diagnostic 1H NMR: δ 6.58 (ethinyl H) |
Dienogest + Estradiol Valerate | C20H25NO2 + C23H32O3 | C17-valeryl ester | 5.1 (avg) | 13C NMR: δ 173.5 (ester C=O) |
The structural modifications in Dimethoxy Dienogest represent a deliberate effort to enhance metabolic stability – the methoxy groups block cytochrome P450-mediated oxidation at C3 and C11, primary sites of Dienogest metabolism [7]. However, crystallographic and spectroscopic data indicate these changes alter molecular conformation and electronic distribution in ways that may impact biological activity relative to established analogues.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7